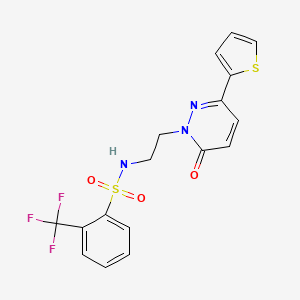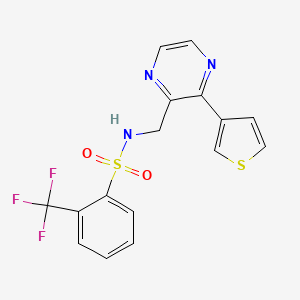
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been developed as a potential drug candidate for the treatment of various cancers and autoimmune diseases.
Applications De Recherche Scientifique
Environmental Science and Biodegradation
Condensed thiophenes, similar in structure to parts of the molecule , are significant components of petroleum and products derived from fossil fuels. Their fate in petroleum-contaminated environments is crucial, with studies focusing on their biodegradation. Kropp and Fedorak (1998) reviewed the types of organosulfur compounds in petroleum and the limited literature on toxicity studies with condensed thiophenes, highlighting the importance of understanding these compounds' behavior in environmental contexts (Kropp & Fedorak, 1998).
Medicinal Chemistry and Drug Discovery
The Knoevenagel condensation reaction, an essential synthetic route for various biologically active molecules, has been utilized to develop compounds with significant anticancer activity. Tokala, Bora, and Shankaraiah (2022) highlighted the role of this reaction in generating libraries of chemical compounds, some of which show promise in targeting cancer through various mechanisms (Tokala, Bora, & Shankaraiah, 2022).
Environmental Toxicology
The study of human urinary carcinogen metabolites, including those derived from tobacco and its relation to cancer, underlines the importance of analyzing how specific compounds metabolize and their potential health impacts. Hecht (2002) reviewed the measurement of carcinogen metabolites in urine as a practical approach for obtaining information about tobacco and cancer, providing insight into the methodologies for assessing exposure to harmful substances (Hecht, 2002).
Materials Science
Quinoxaline derivatives, which share structural similarities with the molecule , are highlighted for their importance in the development of materials for biomedical applications and chronic and metabolic diseases treatment. Pereira et al. (2015) discussed the versatility of quinoxaline structures in generating a wide variety of biomedical applications, emphasizing their antimicrobial activities and potential in treating chronic and metabolic diseases (Pereira et al., 2015).
Propriétés
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O2S2/c17-16(18,19)12-3-1-2-4-14(12)26(23,24)22-9-13-15(21-7-6-20-13)11-5-8-25-10-11/h1-8,10,22H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAASUXCZULXHLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2517771.png)
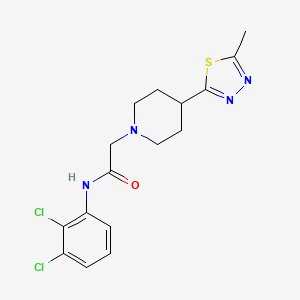
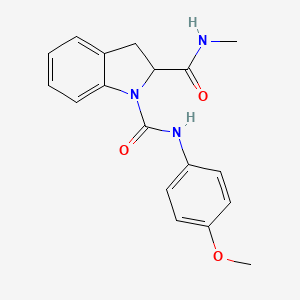



![5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2517779.png)
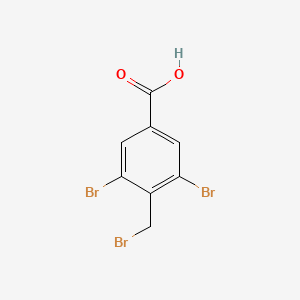


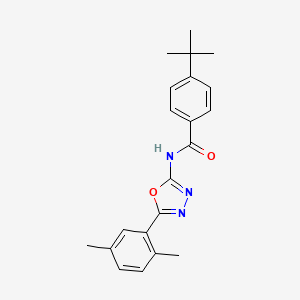
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2517789.png)
